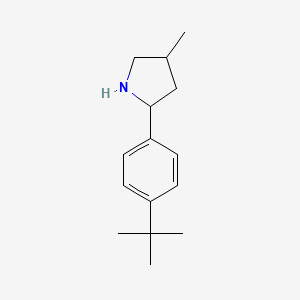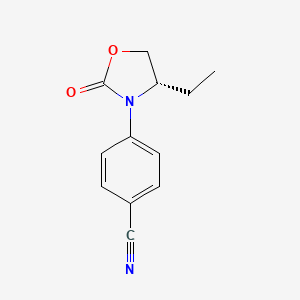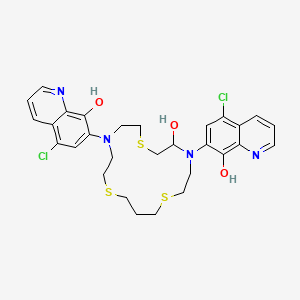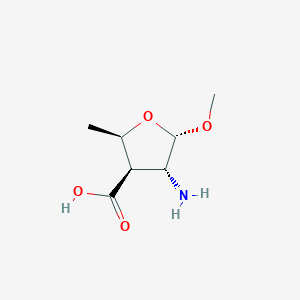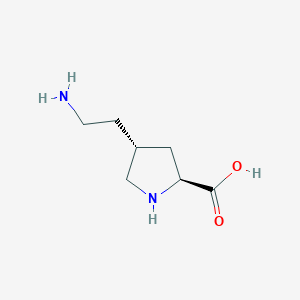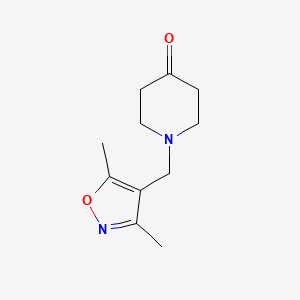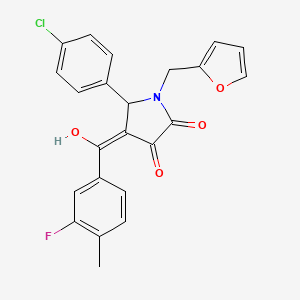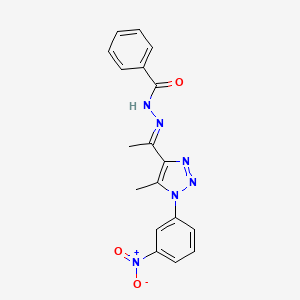![molecular formula C6H9N5 B15207492 4,6-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazol-3-amine](/img/structure/B15207492.png)
4,6-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. Heterocyclic compounds are significant in organic chemistry due to their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with diketones or other suitable carbonyl compounds. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and microwave-assisted synthesis are employed to enhance reaction rates and yields .
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce different hydrogenated pyrazole compounds .
Applications De Recherche Scientifique
4,6-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Mécanisme D'action
The mechanism of action of 4,6-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Diamino-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile: Known for its anticancer activity.
3,6-Dinitropyrazolo[4,3-c]pyrazole: Noted for its energetic properties and use in explosives.
1,4-Dihydropyrazolo[4′,3′5,6]pyrano[2,3-b]quinolines: Studied for their enantioselective synthesis and biological activities.
Uniqueness
4,6-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazol-3-amine is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its dimethyl groups at positions 4 and 6 confer distinct reactivity and stability, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C6H9N5 |
|---|---|
Poids moléculaire |
151.17 g/mol |
Nom IUPAC |
1,3-dimethyl-4H-pyrazolo[4,3-c]pyrazol-6-amine |
InChI |
InChI=1S/C6H9N5/c1-3-4-5(11(2)10-3)6(7)9-8-4/h1-2H3,(H3,7,8,9) |
Clé InChI |
NRFSAUPFSVGCRI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C2=C1NN=C2N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


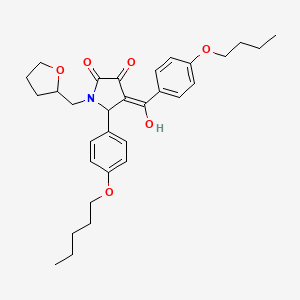

![7-Nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15207436.png)
